molecular formula C15H18O B14443992 (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde CAS No. 79384-86-4

(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde

Cat. No.: B14443992
CAS No.: 79384-86-4
M. Wt: 214.30 g/mol
InChI Key: ZEVFYVUMFDZGPR-DZGCQCFKSA-N
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Description

(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde is a complex organic compound with a unique structure It is characterized by a hexahydrophenanthrene core, which is a partially hydrogenated phenanthrene, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of phenanthrene derivatives under specific conditions to achieve partial hydrogenation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carboxylic acid.

    Reduction: (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

The uniqueness of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde lies in its specific functional group, which imparts distinct reactivity and potential biological activity. The aldehyde group allows for a range of chemical modifications and interactions that are not possible with the carboxylic acid or alcohol derivatives.

Properties

CAS No.

79384-86-4

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

(4aR,10aS)-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-4a-carbaldehyde

InChI

InChI=1S/C15H18O/c16-11-15-10-4-3-6-13(15)9-8-12-5-1-2-7-14(12)15/h1-2,5,7,11,13H,3-4,6,8-10H2/t13-,15+/m0/s1

InChI Key

ZEVFYVUMFDZGPR-DZGCQCFKSA-N

Isomeric SMILES

C1CC[C@]2([C@@H](C1)CCC3=CC=CC=C32)C=O

Canonical SMILES

C1CCC2(C(C1)CCC3=CC=CC=C32)C=O

Origin of Product

United States

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